2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride

Overview

Description

2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and their reactions are discussed, which can provide insights into the properties and reactivity of the compound . For instance, the synthesis of related fluorinated compounds and their applications in various chemical reactions are highlighted in the papers .

Synthesis Analysis

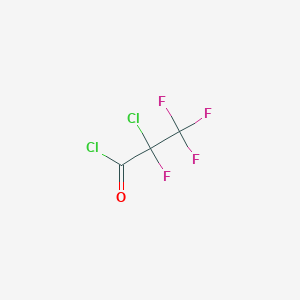

The synthesis of fluorinated compounds similar to 2-chloro-2,3,3,3-tetrafluoropropanoyl chloride is described in several papers. For example, the preparation of (2,2,3,3-tetrafluoropropyl)sulfenyl chloride from 2,2,3,3-tetrafluoropropyl tosylate is detailed, showcasing a two-step procedure that could be analogous to the synthesis of the compound of interest . Additionally, the catalytic fluorination of 1,1,2,3-tetrachloropropene to produce 2-chloro-3,3,3-trifluoropropene, an intermediate in the synthesis of 2,3,3,3-tetrafluoropropene, is reported, which may share similarities with the synthesis pathway of 2-chloro-2,3,3,3-tetrafluoropropanoyl chloride .

Molecular Structure Analysis

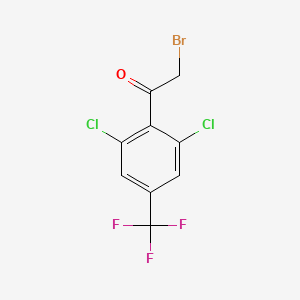

The molecular structure of related compounds provides insight into the possible structure of 2-chloro-2,3,3,3-tetrafluoropropanoyl chloride. For instance, the crystal structure of a chromium complex containing a similar tetrafluoropropane moiety is described, which could suggest the steric and electronic effects present in the compound of interest . Additionally, the gas-phase structures of trifluoroacetyl chloride and chlorodifluoroacetyl chloride have been determined, which may help infer the molecular geometry and electronic distribution in 2-chloro-2,3,3,3-tetrafluoropropanoyl chloride .

Chemical Reactions Analysis

The reactivity of fluorinated compounds is a key area of interest. The reaction of (2,2,3,3-tetrafluoropropyl)sulfenyl chloride with ethyl acrylate, leading to functionalized enamines and ring-substituted thiazines, is an example of the chemical versatility of such compounds . Moreover, the use of 2-diazo-3,3,3-trifluoropropionyl chloride in photoaffinity labeling demonstrates the potential for 2-chloro-2,3,3,3-tetrafluoropropanoyl chloride to participate in specialized chemical reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-chloro-2,3,3,3-tetrafluoropropanoyl chloride are not directly reported, the properties of related compounds can be indicative. For example, the stability and reactivity of fluorinated diazo compounds under photolysis conditions suggest that 2-chloro-2,3,3,3-tetrafluoropropanoyl chloride may also exhibit unique reactivity under light exposure . The gas-phase catalytic fluorination studies indicate that the presence of fluorine atoms can significantly affect the reactivity and selectivity of the compound in various chemical transformations .

Scientific Research Applications

1. Agrochemical Industry

- Summary of Application : 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical ingredients .

- Methods of Application : The synthesis of 2,3,5-DCTF involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .

- Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

2. Pharmaceutical Industry

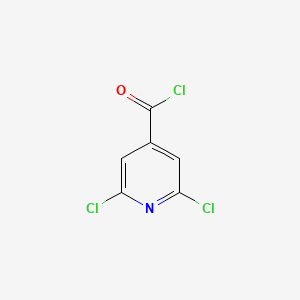

- Summary of Application : 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active pharmaceutical ingredients . It’s also used in the synthesis of 2-Chloro-3-methylquinoxaline .

- Methods of Application : The same method as described in the agrochemical industry is used .

- Results or Outcomes : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

In addition, it’s expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

In addition, it’s expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety And Hazards

The safety information for 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . The signal word for this compound is “Danger” and the pictograms include “Corrosion” and "Exclamation Mark" .

properties

IUPAC Name |

2-chloro-2,3,3,3-tetrafluoropropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2F4O/c4-1(10)2(5,6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNATUTDSNCSLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382117 | |

| Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride | |

CAS RN |

6066-46-2 | |

| Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6066-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)